molecular formula C9H13N3O6S B2861595 ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate CAS No. 1006951-90-1

ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate

Cat. No. B2861595
M. Wt: 291.28
InChI Key: SVPSFEDUXFWYHW-UHFFFAOYSA-N
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Description

Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate is a chemical compound with the formula C₈H₁₁N₃O₄ . It is classified as an irritant .


Synthesis Analysis

The synthesis of pyrazole compounds, such as ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazole compounds are known for their broad range of chemical and biological properties. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Safety And Hazards

This compound is classified as an irritant, indicating that it may cause skin irritation or serious eye irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its development into new drugs. Given the broad range of activities exhibited by pyrazole derivatives, there is potential for this compound to be used in the treatment of a variety of conditions .

properties

IUPAC Name

ethyl 2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6S/c1-3-18-9(13)5-19(16,17)6-11-7(2)4-8(10-11)12(14)15/h4H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPSFEDUXFWYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)CN1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate

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